2-(Benzyloxy)pyridine
Overview
Description
2-(Benzyloxy)pyridine is an organic compound with the molecular formula C₁₂H₁₁NO It consists of a pyridine ring substituted with a benzyloxy group at the second position
Mechanism of Action
Target of Action
2-(Benzyloxy)pyridine is a type of organic compound known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring It’s known that pyridine derivatives have been used as synthetic intermediates and exhibit several biological activities .
Mode of Action
It’s known that pyridine derivatives can be used to synthesize a wide range of heterocyclic compounds . The 2-pyridones substrates are synthetically multilateral, where they can be used to synthesize a wide range of heterocyclic compounds and as a drug synthesis raw material .
Biochemical Pathways
Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been shown to have a wide range of biological activities .
Pharmacokinetics
It’s known that this compound is a relatively stable compound .
Result of Action
It’s known that pyridine derivatives exhibit several biological activities .
Action Environment
It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of compounds like this compound, is exceptionally mild and functional group tolerant .
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) through molecular docking studies . These interactions suggest that this compound may influence key cellular signaling pathways, potentially affecting cell growth and proliferation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AKT1 can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Additionally, its binding to ERα and HER2 may impact gene expression related to cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to AKT1 may inhibit the kinase activity, thereby affecting downstream signaling pathways . Similarly, its interaction with ERα and HER2 can modulate their activity, influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with cellular toxicity and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its overall biochemical activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that may affect cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s log Kow value of 3.05 suggests moderate hydrophobicity, which influences its distribution in lipid-rich environments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nuclear receptors like ERα suggests that it may localize to the nucleus, where it can influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)pyridine typically involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of a base such as potassium hydroxide. The reaction is carried out in anhydrous toluene under reflux conditions with azeotropic removal of water. The product is then isolated through aqueous workup and distillation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient catalysts, solvent recovery systems, and continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)pyridine undergoes various chemical reactions, including:
Electrophilic Substitution: The benzyloxy group can participate in electrophilic substitution reactions, making it a useful intermediate in organic synthesis.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Nucleophilic Substitution: The pyridine ring can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as benzyl bromide and benzyl trichloroacetimidate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include various benzylated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Benzyloxy)pyridine has several scientific research applications:
Organic Synthesis: It serves as a reagent for the synthesis of benzyl ethers and esters, providing a mild and convenient method for benzylation reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is employed in the preparation of functional materials, including polymers and coatings, due to its ability to undergo various chemical modifications.
Comparison with Similar Compounds
2-(Phenylmethoxy)pyridine: Similar in structure but with different reactivity and applications.
2-(Methoxymethyl)pyridine: Another derivative with distinct chemical properties and uses.
Uniqueness: 2-(Benzyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in synthetic chemistry for the preparation of complex molecules under mild conditions .
Properties
IUPAC Name |
2-phenylmethoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBDGKGJYMSJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304341 | |
Record name | 2-(Benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40864-08-2 | |
Record name | 40864-08-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzyloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Benzyloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical transformation associated with 2-(Benzyloxy)pyridine?
A1: The title of the research paper highlights a "rearrangement" reaction involving this compound []. While the abstract doesn't provide specifics, this suggests the compound undergoes a structural change under certain conditions, potentially leading to a different isomer or a new molecule entirely.
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